molecular formula C12H17BrClNO B1417058 1-(3-Bromo-2-cyclopropylmethoxyphenyl)-ethylamine hydrochloride CAS No. 2203940-46-7

1-(3-Bromo-2-cyclopropylmethoxyphenyl)-ethylamine hydrochloride

Cat. No. B1417058
CAS RN: 2203940-46-7
M. Wt: 306.62 g/mol
InChI Key: NQDZROWSJRCJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-Bromo-2-cyclopropylmethoxyphenyl)-ethylamine hydrochloride” is a complex organic molecule. It contains a bromine atom, a cyclopropyl group (a three-membered carbon ring), a methoxy group (an oxygen atom bonded to a methyl group), and an ethylamine group (a two-carbon chain with an amine group). The “hydrochloride” part suggests that this compound is a salt of hydrochloric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the polar amine and methoxy groups could make it more soluble in polar solvents, while the cyclopropyl group could influence its shape and possibly its boiling and melting points .

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Synthesis and Antidepressant Activity : A study by Yardley et al. (1990) examined a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for their ability to inhibit neurotransmitter uptake and potential antidepressant activity, suggesting a pathway through which similar compounds might be developed for therapeutic use (Yardley et al., 1990).

  • Enzymatic Resolution : Research by Gill et al. (2007) demonstrated an efficient biocatalytic process for the resolution of 1-(3′-bromophenyl)ethylamine, indicating the potential for selective synthesis methods in producing enantiomerically pure compounds (Gill, Das, & Patel, 2007).

properties

IUPAC Name

1-[3-bromo-2-(cyclopropylmethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c1-8(14)10-3-2-4-11(13)12(10)15-7-9-5-6-9;/h2-4,8-9H,5-7,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDZROWSJRCJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Br)OCC2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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